2-Propylpentanoic-D15 acid
CAS No.: 362049-65-8
Cat. No.: VC0196665
Molecular Formula: C8HD15O2
Molecular Weight: 159.30
Purity: 95% by HPLC; 98% atom D
* For research use only. Not for human or veterinary use.

CAS No. | 362049-65-8 |
---|---|
Molecular Formula | C8HD15O2 |
Molecular Weight | 159.30 |
IUPAC Name | 2,3,3,4,4,5,5,5-octadeuterio-2-(1,1,2,2,3,3,3-heptadeuteriopropyl)pentanoic acid |
Standard InChI | InChI=1S/C8H16O2/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/i1D3,2D3,3D2,4D2,5D2,6D2,7D |
SMILES | CCCC(CCC)C(=O)O |
Chemical Identification and Nomenclature
2-Propylpentanoic-D15 acid (CAS: 362049-65-8) is formally identified by its IUPAC name: 2,3,3,4,4,5,5,5-octadeuterio-2-(1,1,2,2,3,3,3-heptadeuteriopropyl)pentanoic acid . This nomenclature precisely describes the positions of the 15 deuterium atoms distributed throughout the molecular structure. The compound is also commonly referred to as Valproic acid-d15, highlighting its relationship to the well-established pharmaceutical agent valproic acid .
The compound is characterized by several identifiers that facilitate its recognition in chemical databases and research literature:
Identifier Type | Value |
---|---|
CAS Registry Number | 362049-65-8 |
PubChem CID | 46832833 |
MDL Number | MFCD01861597 |
InChIKey | NIJJYAXOARWZEE-BKUSUEPDSA-N |
These standardized identifiers ensure consistent recognition of the compound across different chemical information systems and research platforms, facilitating comprehensive data access and integration.
Structural Characteristics and Chemical Properties
Molecular Structure
The molecular structure of 2-Propylpentanoic-D15 acid maintains the same carbon skeleton as valproic acid but with deuterium atoms replacing all hydrogen atoms except the acidic hydrogen of the carboxyl group. The structural representation can be described using various notations:
Structural Representation | Description |
---|---|
Molecular Formula | C₈HD₁₅O₂ |
SMILES | [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
InChI | InChI=1S/C8H16O2/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/i1D3,2D3,3D2,4D2,5D2,6D2,7D |
The deuterium atoms are strategically distributed across both the propyl and pentyl chains, with the central carbon (position 2) having one deuterium atom, while the remaining carbons in the chains each carry two deuterium atoms, except for the terminal methyl groups which contain three deuterium atoms each .
Physical and Chemical Properties
The physical and chemical properties of 2-Propylpentanoic-D15 acid differ subtly from those of non-deuterated valproic acid due to the isotope effect, while maintaining the same fundamental chemical behavior:
Property | 2-Propylpentanoic-D15 Acid | Non-deuterated Valproic Acid |
---|---|---|
Molecular Weight | 159.30 g/mol | 144.21 g/mol |
Physical State | Presumed liquid at room temperature | Liquid at room temperature |
Solubility | Similar to valproic acid | DMSO: 100 mg/mL, Water: 1 mg/mL |
Chemical Reactivity | Similar to valproic acid | Carboxylic acid functionality |
The most significant difference is the increased molecular weight resulting from the replacement of hydrogen (atomic weight ~1.008) with deuterium (atomic weight ~2.014), which increases the mass by approximately 15 atomic mass units .
Pharmacological Properties and Mechanism of Action
Relationship to Valproic Acid Pharmacology
As the deuterated analog of valproic acid, 2-Propylpentanoic-D15 acid is expected to share similar pharmacological properties with its non-deuterated counterpart. Valproic acid functions through several mechanisms that contribute to its therapeutic effects:
-
Histone Deacetylase (HDAC) Inhibition: Valproic acid inhibits HDAC1 with an IC50 of approximately 400 μM and induces degradation of HDAC2 .
-
Enhancement of GABAergic Neurotransmission: The compound potentially enhances central GABAergic neurotransmission, contributing to its anticonvulsant properties .
-
Sodium Channel Modulation: Inhibition of voltage-gated sodium channels further supports its utility in managing epileptic conditions .
While deuteration generally preserves pharmacological activity, the kinetic isotope effect can influence metabolic stability and pharmacokinetics, potentially resulting in altered duration of action or metabolic profiles.
Research Applications in Pharmacology
The deuterated nature of 2-Propylpentanoic-D15 acid makes it particularly valuable for investigating the pharmacological properties of valproic acid in research settings:
Research Application | Contribution of Deuteration |
---|---|
Metabolic Studies | Enables tracking of metabolic pathways through mass differentiation |
Pharmacokinetic Analysis | Provides internal standardization for quantitative measurements |
Mechanism Investigation | Allows distinction between administered compound and endogenous substances |
Drug-Drug Interaction Studies | Facilitates identification of specific molecular species in complex biological samples |
These applications leverage the isotopic difference without significantly altering the fundamental pharmacological behavior, creating a powerful research tool for understanding valproic acid's mechanisms and metabolic fate.
Analytical Applications
Mass Spectrometry Applications
The primary analytical utility of 2-Propylpentanoic-D15 acid lies in mass spectrometry-based applications. The 15-dalton mass shift compared to non-deuterated valproic acid enables:
-
Precise quantification of valproic acid in biological samples using isotope dilution methods
-
Improved accuracy in therapeutic drug monitoring
-
Enhanced sensitivity and specificity in pharmacokinetic studies
-
Clear differentiation between administered compounds and metabolically derived species
These advantages make 2-Propylpentanoic-D15 acid an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods targeting valproic acid analysis.
Metabolic and Pharmacokinetic Studies
In metabolic investigations, 2-Propylpentanoic-D15 acid enables researchers to:
-
Track the metabolic fate of valproic acid with high precision
-
Identify and quantify specific metabolites
-
Determine rates of biotransformation in different physiological conditions
-
Investigate potential differences in metabolism across patient populations
These capabilities are particularly valuable in research related to valproic acid's applications in epilepsy, bipolar disorder, and migraine prevention, where understanding pharmacokinetic variations can inform therapeutic approaches .
Supplier | Product Identification | Quantity | Price (2024) |
---|---|---|---|
American Custom Chemicals Corporation | RDL0008378 (95.00% purity) | 5 mg | $499.25 |
Medical Isotopes, Inc. | D577 | 0.1 g | $790.00 |
Additional suppliers include Clearsynth Labs Limited, Nanjing Haolv Biotechnology, and other specialized chemical companies primarily located in China and India . The relatively high cost reflects the specialized nature of isotopically labeled compounds and the technical expertise required for their production.
Storage recommendations typically include:
-
Powder form: -20°C for up to 3 years
-
In solution: -80°C for up to 1 year
Comparison with Non-deuterated Valproic Acid
Understanding the relationship between 2-Propylpentanoic-D15 acid and standard valproic acid provides important context for its applications:
Characteristic | 2-Propylpentanoic-D15 Acid | Valproic Acid |
---|---|---|
Chemical Formula | C₈HD₁₅O₂ | C₈H₁₆O₂ |
Molecular Weight | 159.30 g/mol | 144.21 g/mol |
Primary Use | Analytical standard | Therapeutic agent |
Biological Activity | Presumed similar to valproic acid | HDAC inhibitor (IC50: 0.4-2 mM) |
Mass Spectral Properties | M+15 compared to valproic acid | Standard mass spectrum |
Metabolic Stability | Potentially enhanced due to deuteration | Standard metabolic profile |
The deuterated compound maintains the same chemical connectivity and functional groups as valproic acid, but the isotopic substitution creates distinct analytical properties while potentially modifying pharmacokinetic behavior through the kinetic isotope effect .
2-Propylpentanoic-D15 acid represents a specialized research tool of significant value in pharmaceutical and biomedical investigations. Its complete deuteration provides distinctive analytical advantages while maintaining the fundamental chemical properties of valproic acid. This dual nature positions the compound as an essential reference standard in quantitative analyses, pharmacokinetic studies, and metabolic investigations related to valproic acid.
The commercial availability of 2-Propylpentanoic-D15 acid, despite its relatively high cost, facilitates continued research into valproic acid's mechanisms, metabolism, and therapeutic applications. As analytical techniques continue to advance and the demand for precise quantification in pharmaceutical research grows, the importance of well-characterized deuterated standards like 2-Propylpentanoic-D15 acid will likely increase.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume